Benzoyl leuco methylene blue

Description

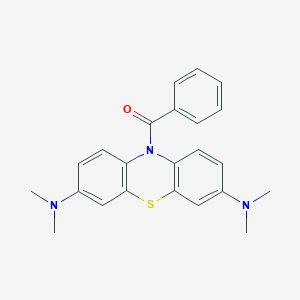

Structure

3D Structure

Properties

IUPAC Name |

[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURGBYDCVNWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061639 | |

| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-97-4 | |

| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue leucobenzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl leuco methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzoyl Leuco Methylene Blue: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl Leuco Methylene Blue (BLMB) is a stabilized, colorless (leuco) form of the well-known redox indicator, Methylene Blue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of BLMB, with a focus on its utility in experimental research and diagnostics. Detailed methodologies for its synthesis and its use in enzyme and reactive oxygen species (ROS) assays are presented to facilitate its practical implementation in the laboratory.

Introduction

This compound is a versatile chromogenic substrate valued for its high sensitivity in detecting oxidative processes.[1] In its reduced, colorless state, BLMB is stable and can be employed in various analytical systems. Upon oxidation, it is converted to the intensely colored Methylene Blue, providing a robust and quantifiable colorimetric signal.[1] This transition forms the basis of its application in diverse fields, including enzyme kinetics, antioxidant capacity assessment, and the detection of cellular oxidative stress.[1] Its mechanism relies on a reversible redox reaction, where the leuco form donates electrons to an oxidizing agent, resulting in the formation of the blue quinone-imine structure of Methylene Blue.[1]

Chemical Structure and Properties

This compound is a derivative of the phenothiazine dye, Methylene Blue. The addition of a benzoyl group at the 10-position of the phenothiazine ring system stabilizes the molecule in its reduced, leuco form, preventing its ready auto-oxidation.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | [3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | [1] |

| CAS Number | 1249-97-4 | |

| Molecular Formula | C₂₃H₂₃N₃OS | [2] |

| Molecular Weight | 389.52 g/mol | [2] |

| Appearance | White to pale yellow to green powder | [2] |

| Melting Point | 198 °C | |

| Purity | ≥96% (HPLC) | [2] |

Solubility

This compound is soluble in a range of organic solvents.[3] The following table provides information for preparing stock solutions at various concentrations.

| Solvent | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |

| Volume to dissolve 1 mg | 2.57 mL | 0.51 mL | 0.26 mL | 0.05 mL | 0.03 mL |

| Volume to dissolve 5 mg | 12.84 mL | 2.57 mL | 1.28 mL | 0.26 mL | 0.13 mL |

| Volume to dissolve 10 mg | 25.67 mL | 5.13 mL | 2.57 mL | 0.51 mL | 0.26 mL |

| Volume to dissolve 20 mg | 51.35 mL | 10.27 mL | 5.13 mL | 1.03 mL | 0.51 mL |

| Volume to dissolve 25 mg | 64.18 mL | 12.84 mL | 6.42 mL | 1.28 mL | 0.64 mL |

Note: The table is based on calculations from the molecular weight. For higher concentrations, warming the solution to 37°C and using an ultrasonic bath may be necessary. Stock solutions can be stored at -20°C for several months.[3]

Spectral Properties

The utility of this compound as a chromogenic substrate is due to the distinct spectral change upon its oxidation to Methylene Blue. While BLMB itself is colorless, Methylene Blue exhibits a strong absorption in the visible region.

| Compound | Absorption Maxima (λmax) | Reference |

| Methylene Blue | 246 nm, 292 nm, ~665 nm | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the reduction of Methylene Blue to its unstable leuco form, followed by acylation with benzoyl chloride to form the stable, colorless product.[1]

Materials:

-

Methylene Blue

-

Deionized water

-

Toluene

-

Sodium dithionite (Na₂S₂O₄)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Benzoyl chloride

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware, including a jacketed reactor or a round-bottom flask with a reflux condenser.

Procedure:

-

Reduction of Methylene Blue:

-

Dissolve Methylene Blue monohydrate (e.g., 1.2 g, 3.2 mmol) in deionized water (100 mL) in a reaction vessel.[5]

-

Add toluene (150 mL) to the Methylene Blue solution.[5] The Methylene Blue will remain in the aqueous phase.

-

Heat the biphasic mixture to 60°C with vigorous stirring under a nitrogen atmosphere.[5]

-

Add sodium dithionite (e.g., 1.116 g, 6.4 mmol) to the reaction mixture.[5] The blue color of the aqueous phase will fade to yellow as the Methylene Blue is reduced to Leuco Methylene Blue.

-

Add anhydrous sodium carbonate (e.g., 680 mg, 6.4 mmol) to the mixture. This will facilitate the transfer of the Leuco Methylene Blue into the toluene phase.[5]

-

Continue vigorous stirring for approximately 15 minutes until both phases become clear, indicating the successful transfer of Leuco Methylene Blue into the organic phase.[5]

-

-

Benzoylation of Leuco Methylene Blue:

-

Separate the toluene phase containing the Leuco Methylene Blue and dry it over anhydrous sodium sulfate under a nitrogen atmosphere.

-

In a separate flask under a nitrogen atmosphere, add the dried toluene solution of Leuco Methylene Blue.

-

Slowly add benzoyl chloride to the solution with stirring. The reaction proceeds via a nucleophilic acyl substitution.

-

The reaction mixture can be monitored for the disappearance of the Leuco Methylene Blue.

-

Upon completion, the crude this compound can be isolated by removing the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

-

Caption: Workflow for the synthesis of this compound.

Horseradish Peroxidase (HRP) Assay

This compound is an excellent substrate for the enzymatic assay of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of BLMB to produce the intensely colored Methylene Blue, which can be quantified spectrophotometrically.[6]

Materials:

-

This compound (BLMB) stock solution (e.g., in DMSO)

-

Hydrogen peroxide (H₂O₂) solution

-

Horseradish peroxidase (HRP) standards and samples

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, BLMB solution, and H₂O₂ solution in a cuvette or microplate well.

-

Initiate the reaction by adding a known amount of HRP standard or sample to the reaction mixture.

-

Immediately measure the increase in absorbance at approximately 665 nm over time.

-

The rate of increase in absorbance is directly proportional to the HRP activity.

-

A standard curve can be generated using known concentrations of HRP to determine the activity in unknown samples.

Caption: Experimental workflow for a horseradish peroxidase assay using BLMB.

Detection of Cellular Reactive Oxygen Species (ROS)

Leuco methylene blue derivatives are effective probes for the detection of reactive oxygen species (ROS) in living cells. The non-fluorescent leuco form can readily diffuse across cell membranes. Once inside the cell, it is oxidized by ROS to the fluorescent Methylene Blue, providing a "turn-on" signal that can be measured by fluorescence microscopy or a microplate reader. The following is a general protocol that can be adapted for BLMB or similar leuco dyes.

Materials:

-

Leuco dye stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (serum-free for loading)

-

Phosphate-buffered saline (PBS)

-

ROS inducer (e.g., H₂O₂, as a positive control)

-

Cultured cells (adherent or in suspension)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Preparation:

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

-

-

Probe Loading:

-

ROS Detection:

-

Remove the loading buffer and wash the cells twice with warm PBS to remove any excess probe.[7]

-

Add fresh, pre-warmed culture medium to the cells.

-

Treat the cells with the desired experimental compounds or a known ROS inducer.

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~660 nm, emission ~680 nm) or measure the fluorescence intensity using a microplate reader.[7][8]

-

Caption: General workflow for cellular ROS detection using a leuco dye.

Signaling and Reaction Pathways

The fundamental reaction underlying the utility of this compound is its oxidation to Methylene Blue. This reaction is central to its application as a redox indicator and a probe for oxidative processes.

Caption: Reversible redox reaction of this compound.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its stability in the reduced form and the robust colorimetric change upon oxidation make it a highly sensitive and reliable indicator for oxidative processes. The detailed protocols provided in this guide for its synthesis and application in key assays are intended to facilitate its adoption and use in the laboratory, ultimately contributing to advancements in our understanding of redox biology and the development of new diagnostic and therapeutic strategies.

References

- 1. This compound | For Research Use [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis and Purification of Benzoyl Leuco Methylene Blue for Researchers and Drug Development Professionals

Introduction: Benzoyl leuco methylene blue (BLMB) is a stabilized, colorless derivative of methylene blue (MB). Its unique redox properties make it a valuable tool in various scientific disciplines, particularly as a sensitive chromogenic probe for detecting reactive oxygen species (ROS) in biomedical research and as a potential intermediate in the synthesis of high-purity methylene blue for therapeutic applications. This technical guide provides an in-depth overview of the synthesis and purification of BLMB, including detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in their work with this versatile compound.

Synthesis of this compound

The synthesis of BLMB is a two-step process that first involves the reduction of the intensely colored methylene blue to its unstable, colorless leuco form, leuco methylene blue (LMB). The subsequent step is the benzoylation of LMB to form the stable, colorless BLMB. This derivatization "caps" the reactive leuco form, preventing its rapid re-oxidation.[1]

Step 1: Reduction of Methylene Blue to Leuco Methylene Blue

The initial step involves the reduction of the thiazine dye, methylene blue. This is a reversible reaction where the blue methylene blue is converted to the colorless leuco form.[1] This reduction must be carried out under an inert atmosphere to prevent immediate re-oxidation by atmospheric oxygen.[1]

A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).[2] The reaction is typically performed in a biphasic system, often utilizing water and an immiscible organic solvent like toluene.[1][2] Methylene blue is soluble in the aqueous phase, where the reduction occurs.[2]

Step 2: Benzoylation of Leuco Methylene Blue

Once the leuco methylene blue is formed, it is functionalized with a benzoyl group, typically using benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom at the 10-position of the phenothiazine structure of LMB attacks the electrophilic carbonyl carbon of benzoyl chloride.[1] This benzoylation step stabilizes the molecule and locks it in its colorless form.[1] The addition of a base, such as sodium carbonate, facilitates the deprotonation of LMB, increasing its solubility in the organic phase and driving the reaction forward.[1][2]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

Methylene blue monohydrate

-

Toluene

-

Deionized water

-

Acetone

-

Sodium dithionite (Na₂S₂O₄)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Benzoyl chloride

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, dissolve methylene blue monohydrate (e.g., 1.2 g, 3.2 mmol) in deionized water (100 mL).

-

Solvent Addition: Add toluene (150 mL) to the aqueous solution of methylene blue. Use a small amount of acetone to rinse the walls of the flask to ensure all the methylene blue is in the solution.

-

Inert Atmosphere: Heat the mixture to 60°C while flushing with nitrogen gas to create an inert atmosphere. The heat will also help evaporate the acetone. The aqueous phase will be dark blue, and the toluene phase will have a pinkish hue.[2]

-

Reduction: Once a steady flow of nitrogen is established, add a solution of sodium dithionite (e.g., 1.1 g, 6.4 mmol) in deionized water to the reaction mixture. The blue color of the methylene blue will turn to a yellow, characteristic of leuco methylene blue.[2]

-

Phase Transfer: Following the reduction, add anhydrous sodium carbonate (e.g., 0.68 g, 6.4 mmol) to the mixture. Stir vigorously for approximately 15 minutes. The leuco methylene blue will transfer to the toluene phase, and both phases should become clear.[2]

-

Benzoylation: Separate the organic (toluene) phase containing the leuco methylene blue and dry it over anhydrous sodium sulfate. In a separate flask under a nitrogen atmosphere, add the dried toluene solution to a solution of benzoyl chloride in toluene. The reaction can proceed overnight at room temperature.

-

Work-up: After the reaction is complete, wash the organic phase sequentially with a saturated sodium bicarbonate solution, a dilute hydrochloric acid solution (e.g., 0.01 N), and brine.[2] The organic phase can then be dried and the solvent removed under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents.[1] A combination of techniques is often employed to achieve high purity.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of BLMB and its impurities. Solvents in which BLMB is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Experimentation with different solvent systems (e.g., ethanol/water, toluene/heptane) may be necessary to find the optimal conditions for obtaining high-purity crystals.

Column Chromatography

For a higher degree of purification, column chromatography is an effective technique.[1]

Stationary Phase: Activated silica gel is a commonly used stationary phase.[1]

Mobile Phase: A solvent system that allows for good separation of BLMB from its impurities needs to be determined. This is typically done using thin-layer chromatography (TLC) to screen different solvent mixtures. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar mobile phase and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude BLMB in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture.

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure BLMB and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The yield and purity of this compound are critical parameters for its application. The following tables summarize some of the reported quantitative data.

| Parameter | Value | Reference |

| Purity (HPLC) | ≥ 96% | [4] |

| Purity (HPLC) | > 96.0% | [5] |

| Purity (HPLC) | > 98% | [3] |

| Purity (HPLC) | +99% | [6] |

| Melting Point | 198 °C | [4] |

| Molecular Formula | C₂₃H₂₃N₃OS | [4] |

| Molecular Weight | 389.52 g/mol | [4] |

Table 1: Physicochemical Properties and Purity of this compound

| Synthesis Step | Reagents | Conditions | Yield | Reference |

| Reduction of MB | Sodium dithionite | Water/Toluene, 60°C, N₂ atmosphere | Not specified | [2] |

| Benzoylation of LMB | Benzoyl chloride | Toluene, Room Temperature, N₂ atmosphere | Not specified | [2] |

| Overall Synthesis & Purification | - | - | 80% | [6] |

Table 2: Synthesis Yields of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| DMSO | Soluble |

| Acetone | Soluble |

Table 3: Solubility of this compound[3]

Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. This compound | For Research Use [benchchem.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1249-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzoylleucomethylene blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoylleucomethylene blue (B LMB) is a redox-active, chromogenic compound derived from the well-known phenothiazine dye, methylene blue. In its reduced, leuco form, it is colorless, but upon oxidation, it transforms into the intensely colored methylene blue. This distinct colorimetric transition forms the basis of its primary application as a sensitive substrate in various enzymatic assays, particularly for detecting oxidative processes mediated by enzymes like horseradish peroxidase. This technical guide provides a comprehensive overview of the physical and chemical properties of N-benzoylleucomethylene blue, including detailed experimental protocols for its synthesis, purification, and characterization, as well as its application in biochemical assays. The information presented is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, analytical chemistry, and drug development.

Physical and Chemical Properties

N-benzoylleucomethylene blue is a white to pale yellow or green powder.[1] Its stability and compatibility with various solvents make it a versatile reagent in laboratory settings.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of N-benzoylleucomethylene blue.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₃N₃OS | [1][2] |

| Molecular Weight | 389.52 g/mol | [1] |

| Melting Point | 198 °C | [1][2] |

| Boiling Point (Predicted) | 589.3 ± 50.0 °C | [2] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [2] |

| Appearance | White to pale yellow to green powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Very faint turbidity in hot Toluene. | [2] |

| Purity (Typical) | ≥ 96% (HPLC) | [1] |

| CAS Number | 1249-97-4 | [1] |

| pKa (Predicted) | 5.80 ± 0.20 | [2] |

Synthesis and Purification

The synthesis of N-benzoylleucomethylene blue involves a two-step process: the reduction of methylene blue to its leuco form, followed by N-acylation with benzoyl chloride.

Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of N-acyl phenothiazine derivatives.

Materials:

-

Methylene blue

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Benzoyl chloride

-

Toluene

-

Deionized water

-

Nitrogen gas

Procedure:

-

Reduction of Methylene Blue:

-

Dissolve methylene blue in deionized water in a reaction flask.

-

Add toluene to the solution.

-

Heat the mixture to approximately 60°C with stirring.

-

Flush the flask with nitrogen gas to create an inert atmosphere.

-

Slowly add sodium hydrosulfite to the reaction mixture. The deep blue color of the methylene blue solution will fade to a yellow or colorless solution, indicating the formation of leucomethylene blue.

-

Add sodium carbonate to the solution to act as a base, which facilitates the transfer of leucomethylene blue into the toluene phase.

-

-

N-Benzoylation:

-

Separate the toluene phase containing the leucomethylene blue.

-

Cool the toluene solution in an ice bath under a nitrogen atmosphere.

-

Slowly add benzoyl chloride to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification Protocol

Materials:

-

Crude N-benzoylleucomethylene blue solution in toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Extraction:

-

Wash the reaction mixture with deionized water to remove any water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure N-benzoylleucomethylene blue.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of N-benzoylleucomethylene blue.

Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of N-benzoylleucomethylene blue.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of purified N-benzoylleucomethylene blue in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Spectral Interpretation: The ¹H NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons of the benzoyl group and the phenothiazine core, as well as signals in the aliphatic region (around 2-3 ppm) for the methyl protons of the dimethylamino groups. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to determine the absorption properties of the molecule. As N-benzoylleucomethylene blue is colorless, its UV absorption is of primary interest. The oxidized form, methylene blue, has a characteristic strong absorption in the visible region.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of N-benzoylleucomethylene blue in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Analysis: N-benzoylleucomethylene blue is expected to show absorption bands in the UV region. Upon oxidation to methylene blue, a strong absorption peak will appear in the visible range, typically around 665 nm.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to study the redox behavior of N-benzoylleucomethylene blue.

General Protocol:

-

Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of N-benzoylleucomethylene blue in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition: Scan the potential between a suitable range (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

-

Analysis: The cyclic voltammogram will show the oxidation and reduction peaks corresponding to the redox couple of N-benzoylleucomethylene blue and its oxidized form.

Application as a Chromogenic Substrate

N-benzoylleucomethylene blue is an excellent chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of N-benzoylleucomethylene blue to methylene blue, resulting in the formation of a deep blue color that can be quantified spectrophotometrically.

HRP Assay Protocol

Materials:

-

N-benzoylleucomethylene blue solution

-

Horseradish peroxidase (HRP) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of N-benzoylleucomethylene blue, HRP, and H₂O₂ in the phosphate buffer.

-

Reaction Mixture: In a microplate well or a cuvette, add the phosphate buffer, the N-benzoylleucomethylene blue solution, and the HRP solution.

-

Initiation of Reaction: Start the reaction by adding the H₂O₂ solution to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period.

-

Measurement: Measure the absorbance of the resulting blue color at a wavelength of approximately 665 nm. The increase in absorbance is proportional to the HRP activity.

HRP Assay Workflow

Caption: Workflow for a horseradish peroxidase (HRP) assay using N-benzoylleucomethylene blue.

Reaction Mechanism in HRP Assay

Caption: Oxidation of N-benzoylleucomethylene blue catalyzed by HRP.

Conclusion

N-benzoylleucomethylene blue is a valuable chemical tool with well-defined physical and chemical properties. Its primary utility lies in its role as a sensitive chromogenic substrate for detecting oxidative enzymes like horseradish peroxidase. The straightforward synthesis, purification, and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals to utilize this compound effectively in their work. The provided workflows and diagrams offer a clear visual representation of the key experimental processes, facilitating a deeper understanding and practical application of N-benzoylleucomethylene blue in various scientific disciplines.

References

A Technical Guide to the Solubility of Benzoyl Leuco Methylene Blue in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzoyl Leuco Methylene Blue (BLMB) in various organic solvents. BLMB, the reduced and benzoylated form of Methylene Blue, is a versatile molecule utilized as a redox indicator and a stable precursor for leuco-methylene blue.[1] Understanding its solubility is critical for its application in chemical syntheses, analytical assays, and various research and development settings. This document compiles available solubility data, outlines experimental protocols for its determination and synthesis, and provides visual workflows to facilitate its practical application.

Core Concepts and Applications

This compound is a colorless derivative of the well-known blue dye, Methylene Blue. The benzoyl group stabilizes the leuco form, preventing its rapid auto-oxidation.[1] This stability makes BLMB a useful chromogenic substrate in various biochemical assays where the generation of an oxidizing agent can be monitored by the conversion of BLMB back to the intensely colored Methylene Blue.[1] Its applications are found in histology, microbiology for staining, and as a redox indicator in chemical reactions.[1]

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, qualitative solubility information is available from various chemical suppliers and research articles. This information is summarized in the table below.

| Solvent | Chemical Formula | Qualitative Solubility | Reference |

| Chloroform | CHCl₃ | Soluble | [2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [2] |

| Acetone | C₃H₆O | Soluble | [2] |

| Toluene | C₇H₈ | Very faint turbidity in hot toluene | [3][4][5] |

| Benzene | C₆H₆ | Mentioned as a solvent in decomposition studies | |

| Xylene | C₈H₁₀ | Mentioned as a solvent in decomposition studies | |

| Petroleum Ether | N/A | Mentioned as a solvent in decomposition studies |

Note: For enhanced solubility, it is often recommended to gently warm the solution to approximately 37°C and utilize an ultrasonic bath to aid in dissolution.[2] Stock solutions, once prepared, should be stored at or below -20°C to maintain stability.[2]

Experimental Protocols

General Protocol for Determining Solubility

While specific experimental data for BLMB is scarce, a general and reliable method for determining the solubility of a compound like BLMB in an organic solvent involves the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation will be reached.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution and Analysis: Accurately dilute the filtered aliquot with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of BLMB in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or molarity.

Synthesis of this compound

The synthesis of BLMB typically involves a two-step process: the reduction of Methylene Blue to its leuco form, followed by acylation with benzoyl chloride.

Materials:

-

Methylene Blue

-

Deionized water

-

Toluene

-

Sodium dithionite (reducing agent)

-

Sodium carbonate (base)

-

Benzoyl chloride

-

Anhydrous sodium sulfate

-

Reaction flask

-

Separatory funnel

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolution of Methylene Blue: Dissolve Methylene Blue in deionized water in a reaction flask. Add an equal volume of toluene to create a biphasic system.

-

Reduction to Leuco-Methylene Blue: While stirring vigorously under an inert atmosphere (e.g., nitrogen), add sodium dithionite to the aqueous phase. The characteristic blue color of the Methylene Blue will disappear as it is reduced to the colorless leuco-methylene blue.

-

Phase Transfer: Add sodium carbonate to the mixture. The base deprotonates the leuco-methylene blue, increasing its solubility in the organic phase and facilitating its transfer from the aqueous layer to the toluene layer.

-

Acylation: Separate the toluene layer containing the leuco-methylene blue and dry it over anhydrous sodium sulfate. In a separate flask under an inert atmosphere, add benzoyl chloride to the dried toluene solution. The reaction of leuco-methylene blue with benzoyl chloride yields the stable, colorless this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to remove unreacted starting materials and byproducts.

Visualizing Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Synthesis of this compound.

Caption: Protocol for Solubility Determination.

References

- 1. This compound | For Research Use [benchchem.com]

- 2. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 1249-97-4 [m.chemicalbook.com]

- 5. This compound | 1249-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The BMLB/MB (Biliverdin/Bilirubin) Redox Couple: An In-depth Technical Guide to its Electron Transfer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biliverdin/bilirubin (BMLB/MB) redox couple, more commonly referred to as the biliverdin/bilirubin (BV/BR) redox couple, represents a pivotal intersection of heme catabolism, antioxidant defense, and cellular signaling. This technical guide provides a comprehensive overview of the electron transfer mechanism at the core of this couple, focusing on the enzymatic reduction of biliverdin to bilirubin by biliverdin reductase (BVR). While biliverdin was once considered a mere intermediate in heme degradation, it is now recognized, along with its potent antioxidant product bilirubin, as a key player in cellular homeostasis and a potential therapeutic target. This document will delve into the quantitative aspects of this redox system, detail the experimental protocols for its study, and visualize the intricate pathways and workflows involved.

The central reaction of this redox couple is the two-electron reduction of biliverdin, a green tetrapyrrolic bile pigment, to bilirubin, a yellow-orange pigment. This conversion is not a spontaneous event but rather an enzymatically driven process that consumes reducing equivalents in the form of NAD(P)H. The physiological significance of this energy expenditure lies in the potent antioxidant and cytoprotective properties of bilirubin. The subsequent oxidation of bilirubin back to biliverdin by reactive oxygen species (ROS) completes a catalytic cycle that can amplify the antioxidant capacity within the cell.[1]

Core Electron Transfer Mechanism

The conversion of biliverdin to bilirubin is catalyzed by the enzyme biliverdin reductase (BVR), a highly conserved protein with unique dual-cofactor and dual-pH optima.[2] The enzyme facilitates the transfer of a hydride ion (a proton and two electrons) from either NADH or NADPH to the central methene bridge of the biliverdin molecule.

The Role of Biliverdin Reductase (BVR)

Biliverdin reductase is a monomeric protein comprising two principal domains: an N-terminal Rossmann fold that serves as the binding site for the NAD(P)H cofactor, and a C-terminal domain that houses the catalytic active site where biliverdin binds.[2] The active site cleft is formed at the interface of these two domains.

The catalytic mechanism is proposed to proceed in a stepwise manner:

-

Protonation: The reaction is initiated by the protonation of a nitrogen atom on one of the pyrrole rings of biliverdin. While specific residues like His153 were initially proposed to be the proton donor, site-directed mutagenesis studies have suggested that the proton may originate from the bulk solvent.[3]

-

Hydride Transfer: Following protonation, a hydride ion is transferred from the C4 position of the nicotinamide ring of the bound NAD(P)H to the C10 position (the central methene bridge) of the biliverdin molecule. This transfer reduces the double bond at the methene bridge to a single bond, forming bilirubin.

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, support a mechanism involving a positively charged pyrrole intermediate, suggesting that protonation precedes hydride transfer.[3]

Thermodynamics of the BMLB/MB Redox Couple

A critical parameter for understanding any redox couple is its standard reduction potential (E°'). However, a definitive value for the biliverdin/bilirubin couple under standard physiological conditions (pH 7.4, 25 °C) is not well-established in the literature. This is largely due to the poor solubility of bilirubin in aqueous solutions at physiological pH, which complicates direct electrochemical measurements.

Electrochemical studies performed in non-aqueous solvents like N,N-dimethylformamide (DMF) have shown that the reduction of biliverdin to bilirubin is possible, but the potentials are not directly translatable to a physiological context.[4]

Despite the lack of a precise E°' value, it is clear that the reduction of biliverdin to bilirubin is an energetically demanding process, as it is coupled to the oxidation of NAD(P)H.[2] The Gibbs free energy change (ΔG) for the reaction is positive, indicating a non-spontaneous process that requires enzymatic catalysis and an energy input from the reducing cofactor. Theoretical calculations have shown that the resulting bilirubin molecule is stabilized by extensive intramolecular hydrogen bonding, which contributes to the overall thermodynamics of the reaction.

Quantitative Data

The following tables summarize key quantitative data related to the BMLB/MB redox couple and the enzyme biliverdin reductase.

Table 1: Kinetic Parameters of Rat Liver Biliverdin Reductase

| Parameter | Value (with NADPH) | Value (with NADH) | Reference(s) |

| Apparent Km for Biliverdin | 3.0 µM | 5.0 µM | [5] |

| Apparent Km for Cofactor | 3.0 µM | 270 µM | [5] |

| pH Optimum | 8.7 | 7.0 | [5] |

Table 2: Kinetic Parameters of Human Liver Biliverdin Reductase Isozymes

| Isozyme | Substrate Specificity | Apparent Km for NADPH | Apparent Km for NADH | Apparent Km for Biliverdin | pH Optimum (NADPH) | Reference(s) |

| I and II | Biliverdin-IXβ, -IXγ, -IXδ | 13.1 - 35.9 µM | 5.6 - 8.2 mM | 0.3 µM (for BV-IXβ) | 8.2 | [6] |

| III and IV | Biliverdin-IXα | 10.9 - 34.1 µM | 7.9 - 23.4 mM | 0.8 - 1.0 µM (for BV-IXα) | 7.4 | [6] |

Experimental Protocols

Spectrophotometric Assay for Biliverdin Reductase Activity

This protocol is adapted from established methods and monitors the decrease in absorbance of NADPH or the increase in absorbance of bilirubin.

Materials:

-

BVR Assay Buffer: 50 mM Tris-HCl, pH 8.7

-

NADPH solution: 10 mM stock in BVR Assay Buffer (prepare fresh)

-

Biliverdin hydrochloride stock solution: 1 mM in DMSO

-

Enzyme source: Purified biliverdin reductase or cell/tissue lysate

-

Spectrophotometer capable of kinetic measurements at 340 nm or 450 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing BVR Assay Buffer and the enzyme source.

-

Add biliverdin hydrochloride to a final concentration of 10 µM.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately monitor the change in absorbance at either 340 nm (for NADPH consumption, ε = 6220 M-1cm-1) or 450 nm (for bilirubin formation, ε ≈ 60,000 M-1cm-1 for bilirubin in complex with albumin).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Purification of Biliverdin Reductase from Rat Liver (Adapted Protocol)

This protocol provides a general workflow for the purification of BVR.

Materials:

-

Fresh or frozen rat livers

-

Homogenization buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors.

-

Ammonium sulfate

-

Chromatography resins: e.g., DEAE-cellulose, Sephadex G-100, and an affinity resin such as NADP-agarose.

-

Dialysis tubing

-

Protein concentration assay reagents

Procedure:

-

Homogenization: Homogenize rat livers in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Ammonium Sulfate Precipitation: Perform fractional ammonium sulfate precipitation to enrich for BVR.

-

Dialysis: Dialyze the resuspended protein pellet against an appropriate buffer to remove excess salt.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column and elute with a salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a Sephadex G-100 column.

-

Affinity Chromatography: As a final purification step, use an NADP-agarose affinity column to specifically bind and elute BVR.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Visualizations

Signaling Pathways Involving the BMLB/MB Redox Couple

The BMLB/MB redox couple is intricately linked to cellular signaling pathways that regulate oxidative stress and inflammation.

Caption: Signaling pathways influenced by the biliverdin/bilirubin redox couple.

Experimental Workflow for BVR Activity Assay

A typical workflow for measuring the activity of biliverdin reductase is outlined below.

Caption: A generalized workflow for the spectrophotometric assay of biliverdin reductase activity.

Conclusion and Future Directions

The biliverdin/bilirubin redox couple, orchestrated by biliverdin reductase, is a fascinating and physiologically vital system. While significant strides have been made in understanding the enzymatic mechanism and its biological roles, a definitive characterization of the standard redox potential under physiological conditions remains a key area for future research. Such data would provide a more complete quantitative framework for modeling the thermodynamics and kinetics of this important electron transfer process.

For drug development professionals, the modulation of BVR activity presents an intriguing therapeutic avenue. Inhibition of BVR could potentially be beneficial in conditions where mild hyperbilirubinemia is protective, while enhancement of its activity might be desirable in scenarios of excessive oxidative stress. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and exploitation of the BMLB/MB redox couple in both basic research and clinical applications.

References

- 1. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electrochemistry of the Biliverdin-Bilirubin System in N,N-Dimethylformamide [air.unimi.it]

- 5. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 6. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Benzoyl Leuco Methylene Blue Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl leuco methylene blue (BLMB) is a colorless, reduced, and stabilized derivative of methylene blue. Its stability is a critical parameter in its various applications, including as a redox indicator and in analytical biochemistry. This technical guide provides an in-depth analysis of the factors governing the stability of BLMB under different pH conditions. While specific kinetic data for BLMB is not extensively available in public literature, this guide synthesizes information on the hydrolysis of analogous chemical structures and outlines detailed experimental protocols for a comprehensive stability assessment. The primary degradation pathway is anticipated to be the hydrolysis of the N-benzoyl group, yielding leuco methylene blue and benzoic acid. This guide will detail the expected degradation mechanisms under acidic, neutral, and alkaline conditions and provide a framework for generating robust stability data.

Introduction

This compound (BLMB) is the N-acylated, reduced form of the well-known phenothiazine dye, methylene blue. The benzoyl group serves to "cap" the reactive leuco form, rendering it more stable and colorless.[1] This property makes BLMB a valuable tool in various scientific fields. However, the stability of the N-benzoyl bond is susceptible to pH-dependent hydrolysis, which can impact its utility and shelf-life. Understanding the kinetics and mechanisms of its degradation across a range of pH values is crucial for the development of robust formulations and analytical methods.

This guide will explore the theoretical basis for BLMB stability, propose detailed experimental protocols for its evaluation, and provide a template for the presentation of stability data.

Predicted Degradation Pathways

The primary mechanism of degradation for this compound in aqueous solutions is expected to be the hydrolysis of the amide (N-benzoyl) bond. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the benzoyl group is susceptible to protonation. This increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. The proposed mechanism involves the formation of a tetrahedral intermediate, followed by the departure of leuco methylene blue.

Base-Catalyzed Hydrolysis

In alkaline environments, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the benzoyl group. This also proceeds through a tetrahedral intermediate, leading to the cleavage of the amide bond and the formation of leuco methylene blue and benzoate. Generally, base-catalyzed hydrolysis of amides is more facile than acid-catalyzed hydrolysis.

The initial degradation product, leuco methylene blue, is itself susceptible to oxidation, especially in the presence of atmospheric oxygen, which would convert it to the colored methylene blue.

Below is a diagram illustrating the proposed hydrolysis pathways.

References

Benzoyl Leuco Methylene Blue: A Technical Guide for Research Applications

Introduction

Benzoyl Leuco Methylene Blue (BMB), also known as N-Benzoylleucomethylene Blue, is the reduced, colorless, and stabilized form of the well-known redox indicator, Methylene Blue.[1] Its core value in research lies in its function as a highly sensitive chromogenic substrate for detecting and quantifying oxidative processes.[1] Upon interaction with oxidizing agents, such as reactive oxygen species (ROS) or peroxidases, BMB undergoes a distinct and measurable colorimetric transition to the intensely blue Methylene Blue, making it an indispensable tool in a variety of biochemical and analytical assays.[1]

Core Mechanism of Action

The utility of this compound is fundamentally based on a redox reaction. In its reduced (leuco) state, the molecule is colorless and acts as an electron donor.[1] The benzoyl group attached to the central nitrogen atom stabilizes the molecule, preventing its spontaneous oxidation by atmospheric oxygen.[1]

The reaction mechanism generally proceeds in two steps:

-

Hydrolysis: The process is often initiated by the slow hydrolysis of the benzoyl group, which yields the unstable, colorless intermediate, leucomethylene blue.[1][2]

-

Oxidation: This highly reactive intermediate is then rapidly oxidized by an electron acceptor (e.g., ROS or an enzyme-substrate complex). It loses electrons and is converted into the oxidized, quinone-imine structure of Methylene Blue, which exhibits a strong blue color.[1]

This transformation allows for the sensitive spectroscopic monitoring of oxidative events.[1]

Caption: General mechanism of this compound activation.

Key Research Applications

Broad-Spectrum Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)

BMB is a valuable tool for measuring overall oxidative stress in cellular and biochemical systems due to its high sensitivity to a wide range of reactive species.[1][3] Unlike probes that are specific to a single species, BMB can be oxidized by various ROS and RNS, providing a cumulative measure of oxidative burden.[3][4] This makes it particularly useful for assessing the effects of pro-oxidant compounds or the efficacy of antioxidants.[1]

Key Reactive Species Detected:

-

Superoxide (O₂˙⁻)

-

Peroxynitrite (ONOO⁻)

-

Hypochlorite (OCl⁻)

-

Hydrogen Peroxide (H₂O₂) (in the presence of a catalyst like peroxidase)

Enzyme Assays as a Chromogenic Substrate

BMB serves as an excellent chromogenic substrate for various oxidoreductase enzymes, most notably peroxidases like Horseradish Peroxidase (HRP).[1] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of BMB, resulting in the formation of blue Methylene Blue. The rate of color formation is directly proportional to the enzyme's activity. This principle is widely applied in techniques such as Enzyme-Linked Immunosorbent Assays (ELISA), where HRP is a common enzyme conjugate.[5]

Caption: Role of BMB in HRP-catalyzed chromogenic assays.

Histochemical and Cellular Staining

The conversion of BMB to a colored, insoluble product (Methylene Blue) makes it suitable for histochemical applications.[1][6] It can be used to visualize the localization of peroxidase activity or hydrogen peroxide production within cells and tissue sections.[1] This allows researchers to identify specific cells or subcellular compartments experiencing high levels of oxidative activity.

Photodynamic Therapy (PDT) Research

While BMB itself is not a photosensitizer, its oxidation product, Methylene Blue, is. Methylene Blue can be activated by light to generate cytotoxic singlet oxygen.[6][7][8] Therefore, BMB is explored in research as a stable precursor that can be converted to the active photosensitizer Methylene Blue at a target site, potentially offering a more controlled approach to PDT.[6]

Quantitative Data and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₃N₃OS | [1][6][9] |

| Molecular Weight | 389.5 g/mol | [1][9] |

| CAS Number | 1249-97-4 | [1][6] |

| Appearance | White to pale yellow or green powder | [6][10] |

| Purity | ≥ 96% (HPLC) | [6][10] |

| Melting Point | ~198 °C | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [11] |

| Methylene Blue Absorbance Max | ~660-665 nm | N/A |

Experimental Protocols

General Protocol for In Vitro ROS/RNS Detection

This protocol provides a general framework for using BMB to measure oxidative activity in a cell-free system.

-

Reagent Preparation:

-

Prepare a stock solution of BMB (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.

-

Prepare a working buffer appropriate for the experimental system (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare solutions of the oxidant source (e.g., H₂O₂, SIN-1 for peroxynitrite generation) and any test compounds (e.g., antioxidants).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer.

-

Add the test compound (e.g., antioxidant) if applicable and incubate as required.

-

Add BMB to each well to a final concentration of 5-20 µM.

-

Initiate the reaction by adding the oxidant source.

-

Immediately begin monitoring the increase in absorbance at ~660 nm using a microplate reader. Kinetic readings are often taken every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/Δt).

-

Compare the rates between control and treated wells to determine the effect of the test compound.

-

Caption: Experimental workflow for ROS detection using BMB.

Protocol for HRP-based Chromogenic Assay (ELISA Example)

This protocol outlines the final detection step of an ELISA using BMB as the chromogenic substrate.

-

Prerequisite: An ELISA has been performed up to the final wash step after incubation with an HRP-conjugated secondary antibody.

-

Substrate Preparation (prepare fresh):

-

Prepare a substrate buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0).

-

Just before use, add BMB to the buffer from a DMSO stock to a final concentration of 0.1-0.4 mg/mL.

-

Add hydrogen peroxide (from a 30% stock) to a final concentration of ~0.01-0.03%.

-

-

Detection Step:

-

After the final wash, remove all residual liquid from the wells.

-

Add 100 µL of the freshly prepared BMB-H₂O₂ substrate solution to each well.

-

Incubate the plate at room temperature, protected from light, for 15-30 minutes. Monitor the color development.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) if necessary, although endpoint readings without stopping are common.

-

-

Measurement:

-

Read the absorbance of each well at ~660 nm using a microplate reader. The color intensity is proportional to the amount of bound HRP.

-

References

- 1. This compound | For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Leucomethylene blue probe detects a broad spectrum of reactive oxygen and nitrogen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 9. 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | C23H23N3OS | CID 94975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1249-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Autoxidation and Hydrolysis of N-Benzoylleucomethylene Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-benzoylleucomethylene blue, focusing on its autoxidation and hydrolysis pathways. Understanding these degradation processes is critical for applications in drug development, where the stability and transformation of active pharmaceutical ingredients and diagnostic probes are of paramount importance. This document details the reaction mechanisms, kinetics, influencing factors, and experimental protocols for studying the degradation of this important leuco dye derivative.

Introduction

N-benzoylleucomethylene blue is the reduced, colorless form of methylene blue that has been N-acylated with a benzoyl group. This modification is often employed to "lock" the molecule in its leuco form, preventing premature oxidation. The release of the vibrant blue color of methylene blue upon a specific trigger is a key feature in various applications, including pressure-sensitive copying paper and as a potential pro-drug or diagnostic agent. However, the inherent chemical instability of the N-benzoyl derivative, particularly its susceptibility to hydrolysis and subsequent autoxidation, can impact its efficacy and shelf-life. This guide delves into the fundamental chemical transformations that govern the stability of N-benzoylleucomethylene blue.

Reaction Mechanisms and Pathways

The conversion of N-benzoylleucomethylene blue back to the colored methylene blue in the presence of air and water is not a direct oxidation. Instead, it is a sequential two-step process involving an initial hydrolysis followed by a rapid autoxidation.

Hydrolysis of N-Benzoylleucomethylene Blue

The primary and rate-determining step in the degradation of N-benzoylleucomethylene blue is the hydrolysis of the N-benzoyl group. This reaction is a first-order process and is significantly influenced by the presence of acid.[1] The hydrolysis results in the formation of leucomethylene blue and benzoic acid.

Reaction: N-benzoylleucomethylene blue + H₂O → Leucomethylene blue + Benzoic acid

Autoxidation of Leucomethylene Blue

Following hydrolysis, the resulting leucomethylene blue is highly susceptible to oxidation by atmospheric oxygen. This autoxidation is a rapid process that converts the colorless leucomethylene blue into the intensely colored methylene blue cation. The stoichiometry of this reaction with oxygen has been reported to be in a 1:0.5 molar ratio, leading to the formation of methylene blue and benzoic acid from the initial N-benzoylleucomethylene blue.[1]

Reaction: Leucomethylene blue + ½ O₂ → Methylene blue⁺ + OH⁻

In certain environments, such as in organic solvents on solid supports like attapulgus clay or silica gel, the decomposition of N-benzoylleucomethylene blue can also proceed through a photon-induced free radical reaction.[1]

The overall reaction pathway can be visualized as follows:

Quantitative Kinetic Data

The kinetics of N-benzoylleucomethylene blue degradation are crucial for predicting its stability under various conditions. The hydrolysis step is the rate-limiting factor in the overall conversion to methylene blue.

| Condition | Reaction | Order | Rate Constant (k) | Reference |

| 0.5 M Sulfuric Acid | Hydrolysis | First | 29.3 × 10⁻⁷ s⁻¹ | [1] |

| 0.5 M Sulfuric Acid | Methylene Blue Formation | First | 30.0 × 10⁻⁷ s⁻¹ | [1] |

Note: The rate of color production (methylene blue formation) is independent of the initial substrate concentration and oxygen pressure, which is consistent with the slow hydrolysis being the rate-determining step.[1] The reaction rate is, however, accelerated by increasing acid concentration.

Experimental Protocols

This section outlines the methodologies for studying the autoxidation and hydrolysis of N-benzoylleucomethylene blue.

Synthesis and Purification of N-Benzoylleucomethylene Blue

A general procedure for the synthesis of N-acylated leuco dyes involves the reduction of the parent dye followed by acylation.

Materials:

-

Methylene Blue

-

Reducing agent (e.g., sodium dithionite)

-

Benzoyl chloride

-

Anhydrous, inert solvent (e.g., toluene, dichloromethane)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

Dissolve Methylene Blue in an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the reducing agent portion-wise until the blue color disappears, indicating the formation of leucomethylene blue.

-

To the solution of leucomethylene blue, add the base followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction to proceed at room temperature or with gentle heating until the acylation is complete (monitoring by TLC is recommended).

-

Wash the reaction mixture with water and/or a mild aqueous base to remove unreacted reagents and byproducts.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Kinetic Analysis of Hydrolysis and Autoxidation

The degradation of N-benzoylleucomethylene blue can be monitored using UV-Vis spectrophotometry by observing the appearance of the characteristic absorbance of methylene blue.

Instrumentation:

-

UV-Vis Spectrophotometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Prepare a stock solution of N-benzoylleucomethylene blue in a suitable organic solvent (e.g., acetonitrile, ethanol).

-

Prepare the reaction buffer at the desired pH.

-

Initiate the reaction by adding a small aliquot of the N-benzoylleucomethylene blue stock solution to the temperature-equilibrated buffer in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of methylene blue (approximately 665 nm) over time.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order integrated rate law.

The experimental workflow for kinetic analysis can be visualized as follows:

Identification and Quantification of Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the reaction mixture, including the parent compound and its degradation products.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reverse-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Procedure:

-

Prepare calibration standards for N-benzoylleucomethylene blue, methylene blue, and benzoic acid.

-

At various time points during the degradation experiment, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a strong acid or rapidly freezing).

-

Inject the sample into the HPLC system.

-

Identify the peaks by comparing their retention times with those of the standards.

-

Quantify the concentration of each component by integrating the peak areas and comparing them to the calibration curves.

Factors Influencing Stability

The stability of N-benzoylleucomethylene blue is influenced by several factors that are critical to consider in formulation and application development.

-

pH: Acidic conditions significantly accelerate the rate of hydrolysis, which is the initial and slowest step in the degradation process. Therefore, N-benzoylleucomethylene blue is least stable in acidic environments.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both hydrolysis and autoxidation.

-

Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis.

-

Presence of Oxidants: While the primary pathway involves hydrolysis followed by oxidation by atmospheric oxygen, the presence of other, stronger oxidizing agents can potentially lead to direct oxidation without prior hydrolysis.

The logical relationship between these factors and the degradation pathway is illustrated below:

Conclusion

The degradation of N-benzoylleucomethylene blue is a complex process initiated by a rate-limiting hydrolysis step, followed by rapid autoxidation of the resulting leucomethylene blue. The stability of this compound is highly dependent on environmental factors, particularly pH and temperature. For researchers and professionals in drug development, a thorough understanding of these degradation pathways and kinetics is essential for the design of stable formulations and the reliable application of N-benzoylleucomethylene blue-based systems. The experimental protocols provided in this guide offer a framework for the systematic investigation of the stability of this and related leuco dye derivatives.

References

Methodological & Application

Application Notes: Benzoyl Leuco Methylene Blue for Reactive Oxygen Species (ROS) Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Oxygen Species (ROS) are short-lived, highly reactive molecules derived from oxygen, playing crucial roles in cellular signaling, metabolism, and pathogenesis. Their detection is vital for understanding cellular redox biology and developing therapeutics for oxidative stress-related diseases. Benzoyl Leuco Methylene Blue (BLMB) is a chromogenic substrate used for the sensitive detection of oxidative processes. In its reduced, leuco form, BLMB is colorless. Upon oxidation by ROS, it is converted to the intensely colored Methylene Blue, providing a distinct colorimetric signal that enables the quantitative measurement of oxidative activity.[1] This property makes it a valuable tool for assessing antioxidant capacity, studying enzyme kinetics, and detecting cellular oxidative stress.[1]

Mechanism of Action

The core of the detection method is a redox reaction. The colorless this compound is stable in its reduced state.[1] When ROS are present, they act as oxidizing agents, accepting electrons from the leuco form of the molecule. This oxidation converts BLMB into Methylene Blue, which has a characteristic deep blue color.[2] This transformation allows for the direct measurement of ROS levels through spectrophotometry. The benzoyl group stabilizes the molecule, preventing it from being easily re-oxidized by atmospheric oxygen, which enhances its reliability as a probe.[1]

Caption: General mechanism of ROS production and BLMB oxidation.

Quantitative Data Summary

The following tables summarize the key properties and typical parameters for using BLMB and its oxidized product, Methylene Blue, in ROS detection assays.

Table 1: Spectroscopic Properties

| Compound | Form | State | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity |

|---|---|---|---|---|---|

| This compound | Reduced | Colorless | N/A | N/A | N/A |

| Methylene Blue | Oxidized | Blue | ~660-665[3][4] | ~686-725[3][5] | ~95,000 M⁻¹cm⁻¹ at 664 nm |

Table 2: Comparison with Other Common ROS Probes

| Probe | Detection Method | Primary ROS Detected | Advantages | Disadvantages |

|---|---|---|---|---|

| BLMB | Colorimetric/Fluorometric | Broad spectrum[6] | Stable leuco form[1], clear colorimetric signal[1] | Less documented for live-cell imaging compared to others |

| H2DCFDA | Fluorometric | General oxidative stress[7][8] | Cell-permeant, widely used[7] | Prone to auto-oxidation, not specific for one ROS[9] |

| MitoSOX Red | Fluorometric | Mitochondrial Superoxide[7] | Specific for mitochondrial superoxide[7] | Can be oxidized by other species |

| Amplex Red | Fluorometric | Extracellular H₂O₂ (with HRP)[9] | Highly specific and sensitive for H₂O₂[9] | Requires horseradish peroxidase (HRP)[9] |

Experimental Protocols

Protocol 1: In Vitro (Cell-Free) ROS Detection

This protocol describes the use of BLMB to measure ROS production in a cell-free environment, for example, from an enzymatic reaction or a chemical ROS-generating system.

A. Materials Required:

-

This compound (BLMB)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

ROS-generating system (e.g., xanthine/xanthine oxidase for superoxide, or hydrogen peroxide)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of absorbance measurement at ~665 nm

B. Reagent Preparation:

-

BLMB Stock Solution (10 mM): Dissolve the appropriate amount of BLMB powder in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

BLMB Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in PBS. Protect from light.

C. Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of your sample or the ROS-generating system.

-

Include appropriate controls:

-

Negative Control: Buffer or reaction medium without the ROS-generating component.

-

Positive Control: A known concentration of H₂O₂ or a robust ROS-generating system.[10]

-

-

To initiate the reaction, add 50 µL of the 100 µM BLMB working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may require optimization.

-

Measure the absorbance at ~665 nm using a microplate reader.

-